

Application Notes and Protocols for (S)-PMPA (Tenofovir) Solutions

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Compound of Interest

Compound Name: (S)-Pmpa

Cat. No.: B041391

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Introduction

(S)-9-(2-phosphonomethoxy)propyl]adenine, commonly known as **(S)-PMPA** or Tenofovir, is a potent nucleotide reverse transcriptase inhibitor. It is the active form of the widely used antiretroviral prodrug, Tenofovir Disoproxil Fumarate (TDF). Accurate preparation and handling of **(S)-PMPA** solutions are critical for reliable experimental outcomes in virology, pharmacology, and drug development. These application notes provide detailed protocols for the preparation, handling, and stability assessment of **(S)-PMPA** solutions to ensure their integrity and performance in research settings.

Data Presentation

Solubility of (S)-PMPA

Solvent	Concentration	Temperature	Notes
Dimethyl Sulfoxide (DMSO)	1 mg/mL	Room Temperature	Stock solutions in DMSO should be stored at -20°C.
Phosphate-Buffered Saline (PBS), pH 7.2	2.5 mg/mL	Room Temperature	Prepare fresh or store frozen aliquots.
Aqueous Buffers (e.g., Potassium Phosphate)	Soluble	Room Temperature	Solubility is pH-dependent; adjusting pH can aid dissolution.
Water	Sparingly Soluble	Room Temperature	Recrystallization from hot water is a purification method.

Stability of (S)-PMPA (Tenofovir)

Condition	Concentration	Duration	Temperature	% Degradation
Solid (Powder)	N/A	≥ 4 years	-20°C	Not specified
Solid (Powder)	N/A	23 months (shelf life)	Room Temperature	Not specified
Aqueous Solution (pH 4.5)	1 mg/mL	10 days	25°C & 40°C	< 5% [1]
Acidic Hydrolysis (0.1 M HCl)	1 mg/mL	Not specified	25°C & 40°C	< 5% [1]
Alkaline Hydrolysis (0.1 M NaOH)	1 mg/mL	Not specified	25°C & 40°C	< 5% [1]
Oxidative Stress (3% H ₂ O ₂)	1 mg/mL	7 days	Room Temperature	< 5% [1]
Oxidative Stress (30% H ₂ O ₂)	1 mg/mL	7 days	Room Temperature	< 5% [1]

Note: Stability can be pH-dependent. Acyclic nucleoside phosphonates like **(S)-PMPA** are generally stable due to the non-hydrolyzable P-C bond, but extreme pH and elevated temperatures can promote degradation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of **(S)-PMPA**

Materials:

- **(S)-PMPA** powder (MW: 287.2 g/mol)
- Sterile, nuclease-free water
- 1 M NaOH or 1 M HCl for pH adjustment
- Sterile conical tubes or vials
- Calibrated analytical balance
- pH meter
- Vortex mixer and/or sonicator
- 0.22 µm sterile syringe filter

Procedure:

- Weigh out 2.87 mg of **(S)-PMPA** powder and transfer it to a sterile conical tube.
- Add 800 µL of sterile, nuclease-free water.
- Vortex the suspension. **(S)-PMPA** may not fully dissolve in neutral water.
- If the solid does not dissolve, cautiously add 1 M NaOH dropwise while monitoring the pH, until the solid dissolves. Aim for a final pH between 6.0 and 7.5. Alternatively, sonication can be used to aid dissolution.

- Once dissolved, adjust the final volume to 1.0 mL with sterile water.
- Verify the final pH. If necessary, adjust with dilute HCl or NaOH.
- Sterile-filter the solution using a 0.22 μm syringe filter into a sterile, light-protected container.
- Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
- Label the aliquots clearly with the compound name, concentration, date of preparation, and storage conditions.
- Store the aliquots at -20°C or -80°C .

Protocol 2: Stability Assessment of (S)-PMPA Solutions by HPLC

This protocol outlines a forced degradation study to determine the stability of **(S)-PMPA** solutions under various stress conditions.

Materials:

- **(S)-PMPA** stock solution (e.g., 1 mg/mL)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 μm)
- Mobile Phase A: 50 mM potassium phosphate buffer, pH 6.0
- Mobile Phase B: Acetonitrile
- 0.1 M HCl, 0.1 M NaOH, 30% H_2O_2
- Temperature-controlled incubator or water bath
- Photostability chamber

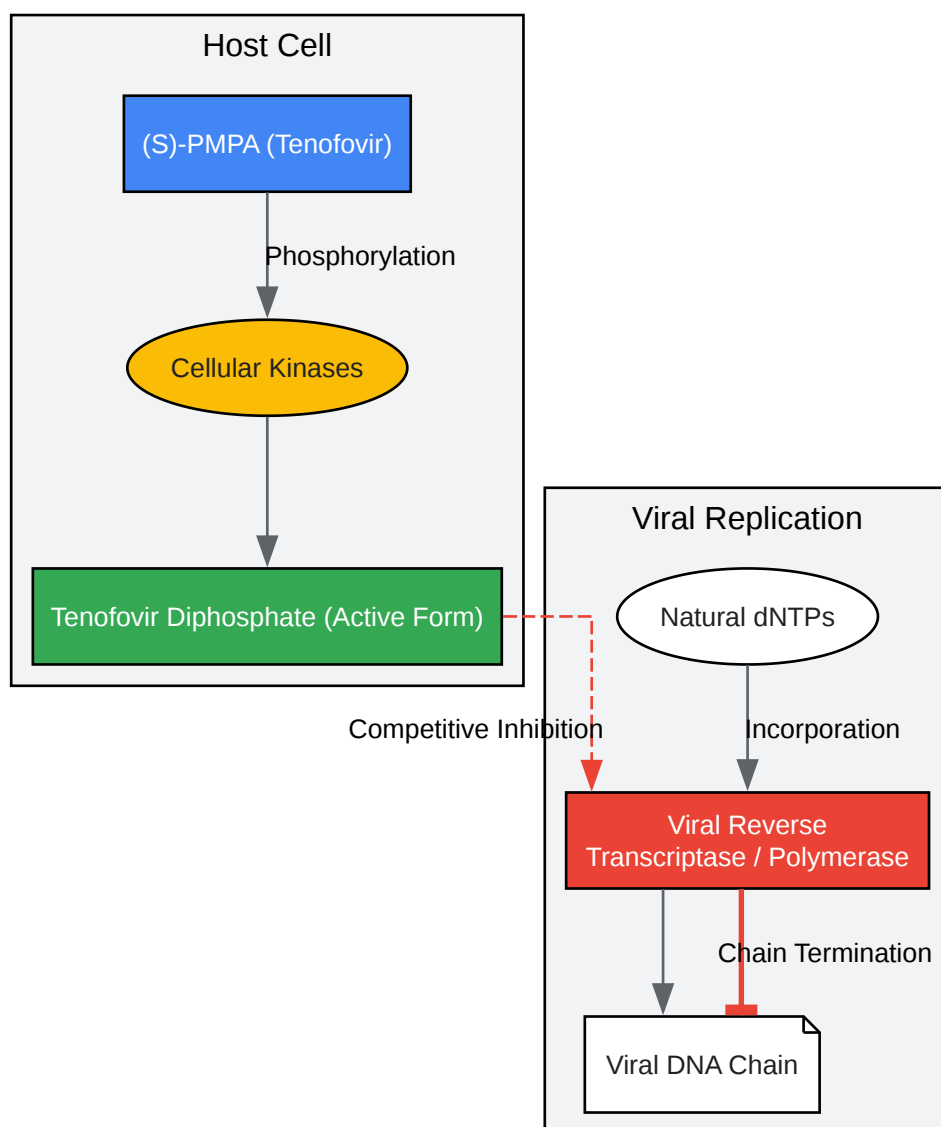
Procedure:

- Sample Preparation for Stress Conditions:
 - Acid Hydrolysis: Mix the **(S)-PMPA** stock solution with an equal volume of 0.1 M HCl.
 - Base Hydrolysis: Mix the **(S)-PMPA** stock solution with an equal volume of 0.1 M NaOH.
 - Oxidative Degradation: Mix the **(S)-PMPA** stock solution with an equal volume of 30% H_2O_2 .
 - Thermal Degradation: Place an aliquot of the stock solution in an incubator at a specified temperature (e.g., 60°C).
 - Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber.
 - Control: Keep an aliquot of the stock solution at -20°C, protected from light.
- Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours). At each time point, withdraw a sample.
- Sample Analysis by HPLC:
 - Neutralize the acid and base-hydrolyzed samples before injection.
 - Dilute all samples to an appropriate concentration with Mobile Phase A.
 - HPLC Conditions:
 - Column: C18 reverse-phase column
 - Mobile Phase: A gradient of Mobile Phase A and B (e.g., start with 100% A, ramp to a percentage of B).
 - Flow Rate: 1.0 mL/min
 - Detection Wavelength: 260 nm
 - Injection Volume: 20 μL

- Inject the control and stressed samples into the HPLC system.
- Data Analysis:
 - Determine the peak area of the intact **(S)-PMPA** in all chromatograms.
 - Calculate the percentage of **(S)-PMPA** remaining in the stressed samples compared to the control sample.
 - Identify and quantify any degradation products.

Visualizations

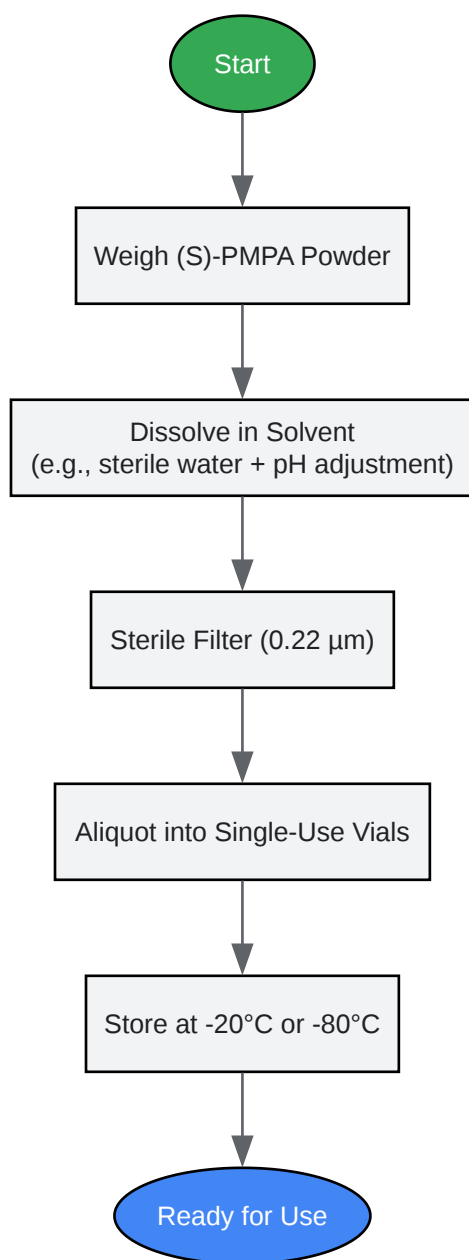
Mechanism of Action of (S)-PMPA (Tenofovir)

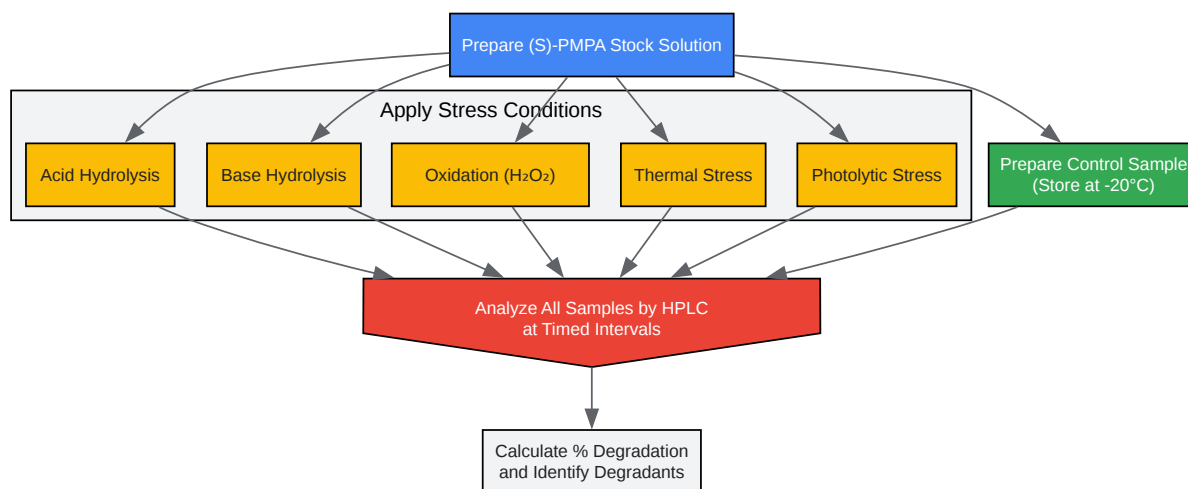


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Caption: Mechanism of action of **(S)-PMPA** (Tenofovir).

Experimental Workflow for Solution Preparation and Aliquoting





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References

- 1. Evaluation of degradation kinetics and physicochemical stability of tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
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